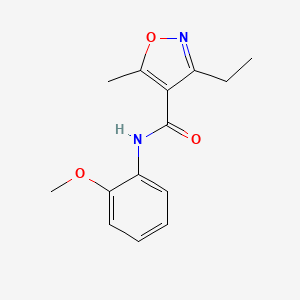

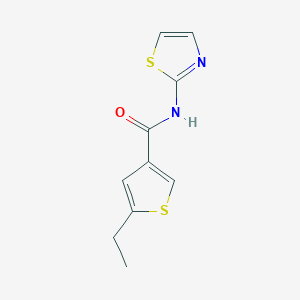

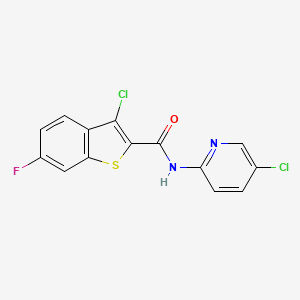

3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

Isoxazole derivatives, including structures similar to 3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-isoxazolecarboxamide, are typically synthesized through cyclization reactions involving hydroxylamine or hydrazines with appropriate precursors. Vicentini et al. (2000) described a method to synthesize isoxazole ortho-dicarboxylic acid esters, potentially applicable to our compound by adjusting the starting materials to include the specific substituents of interest (Vicentini et al., 2000).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the orientation of substituent groups around the isoxazole ring, which significantly affects their chemical behavior and interaction with biological targets. Studies on related compounds provide insights into the geometry, intramolecular interactions, and conformational preferences of these molecules. For example, Köysal et al. (2005) investigated the structural aspects of similar N-substituted compounds, highlighting the importance of interplanar angles and intramolecular hydrogen bonding (Köysal et al., 2005).

Chemical Reactions and Properties

Isoxazole compounds engage in various chemical reactions, primarily due to the reactivity of the isoxazole ring. These reactions include electrophilic additions, nucleophilic substitutions, and cyclization processes that allow for the modification of the compound and the introduction of new functional groups. The study by Clerici et al. (1995) on the cycloaddition reactions of nitrile oxides to isothiazole derivatives underscores the versatility of similar heterocyclic compounds in synthetic chemistry (Clerici et al., 1995).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, would be influenced by its molecular structure. While specific data on this compound is not readily available, related research on isoxazole derivatives provides valuable context. For example, the crystallographic study by Yeong et al. (2018) on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate offers insights into the structural characteristics that might be expected, including hydrogen bonding patterns and crystal packing (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding the behavior of this compound in both synthetic routes and potential applications. Research like that by Djenane et al. (2019) on the corrosion inhibition efficiency of ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives illustrates the type of chemical behavior that might be observed with isoxazole compounds, highlighting their potential as inhibitors and their interaction with metal surfaces (Djenane et al., 2019).

Propriétés

IUPAC Name |

3-ethyl-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-10-13(9(2)19-16-10)14(17)15-11-7-5-6-8-12(11)18-3/h5-8H,4H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOBCJJTAUJYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

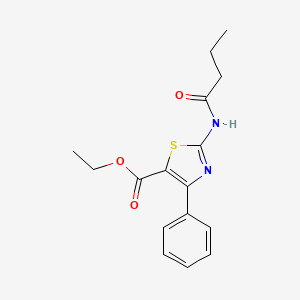

![methyl 3-[(3,3-dimethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4430199.png)

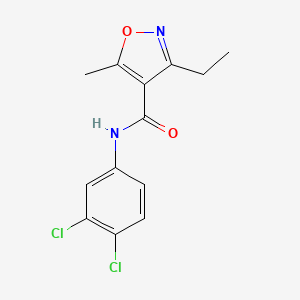

![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)

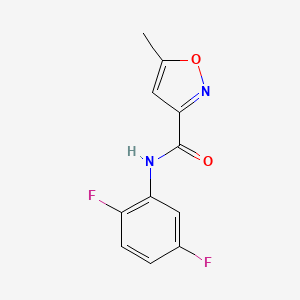

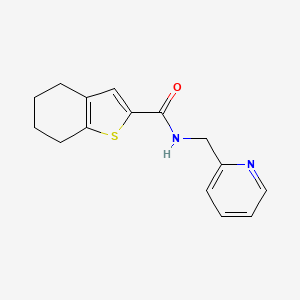

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)